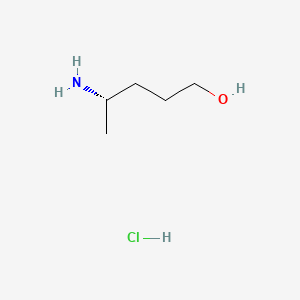
(S)-4-Aminopentan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Aminopentan-1-ol hydrochloride is a chiral amine compound with significant applications in various fields, including organic synthesis and pharmaceuticals. The compound is characterized by the presence of an amino group and a hydroxyl group on a pentane backbone, making it a versatile intermediate in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Aminopentan-1-ol hydrochloride typically involves the reduction of (S)-4-Aminopentanoic acid or its derivatives. One common method is the catalytic hydrogenation of (S)-4-Aminopentanoic acid using a palladium catalyst under hydrogen gas. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures and pressures to yield (S)-4-Aminopentan-1-ol. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and subsequent conversion to the hydrochloride salt. Quality control measures are implemented to ensure the purity and enantiomeric excess of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (S)-4-Aminopentan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of 4-oxopentanoic acid or 4-oxopentanal.
Reduction: Formation of 4-aminopentane.
Substitution: Formation of N-acyl derivatives or esters.
Aplicaciones Científicas De Investigación
(S)-4-Aminopentan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-4-Aminopentan-1-ol hydrochloride is primarily related to its functional groups. The amino group can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and ionic interactions. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. These interactions contribute to the compound’s biological activity and its role as an intermediate in drug synthesis.
Comparación Con Compuestos Similares
®-4-Aminopentan-1-ol hydrochloride: The enantiomer of (S)-4-Aminopentan-1-ol hydrochloride, with similar chemical properties but different biological activities.
4-Aminobutan-1-ol hydrochloride: A shorter chain analogue with different reactivity and applications.
4-Aminopentanoic acid hydrochloride: The carboxylic acid precursor used in the synthesis of this compound.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral resolution processes. Its dual functional groups (amino and hydroxyl) make it a versatile intermediate in various chemical transformations.
Propiedades
Fórmula molecular |
C5H14ClNO |
|---|---|
Peso molecular |
139.62 g/mol |
Nombre IUPAC |
(4S)-4-aminopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(6)3-2-4-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1 |
Clave InChI |
DLOGMTRDVUURIL-JEDNCBNOSA-N |
SMILES isomérico |
C[C@@H](CCCO)N.Cl |
SMILES canónico |
CC(CCCO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14017510.png)
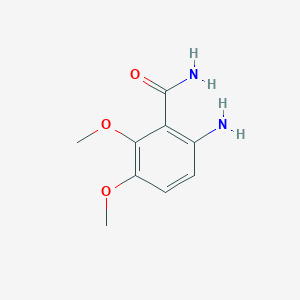

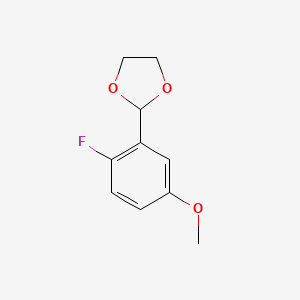
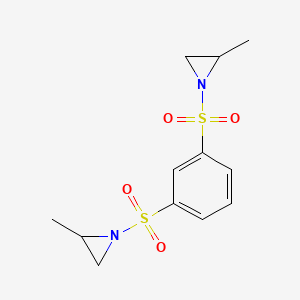
![[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine](/img/structure/B14017540.png)
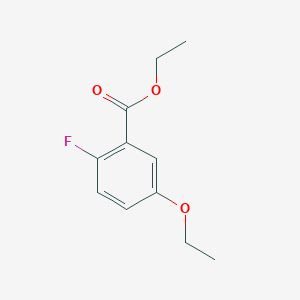
![2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14017558.png)
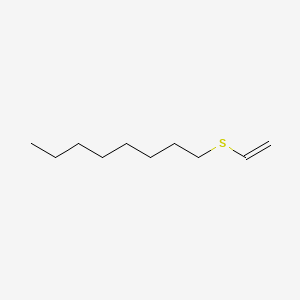
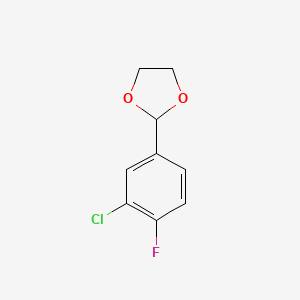
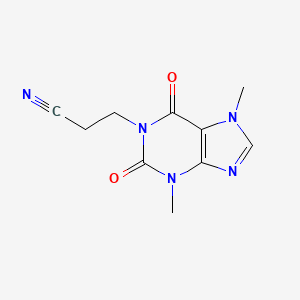
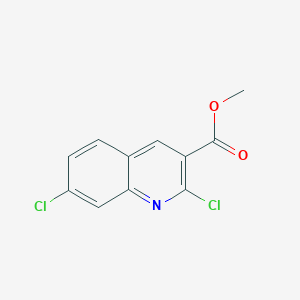
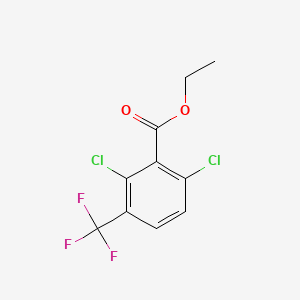
![1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane](/img/structure/B14017608.png)
